molecular formula C21H20ClN5O2 B11126861 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11126861
M. Wt: 409.9 g/mol
InChI Key: LUKAKZKPAAPVFL-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule featuring a 4-chloroindole moiety linked via an ethyl group to a butanamide scaffold. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize indole and benzotriazinone motifs. The chlorine substituent on the indole ring may enhance lipophilicity and influence binding interactions, while the benzotriazinone moiety could contribute to π-stacking or hydrogen-bonding interactions .

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20ClN5O2/c22-17-6-3-8-19-15(17)10-13-26(19)14-11-23-20(28)9-4-12-27-21(29)16-5-1-2-7-18(16)24-25-27/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,28)

InChI Key

LUKAKZKPAAPVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanamides

A series of N-substituted-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) were synthesized by reacting 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with amines or anilines . Key analogs include:

Compound ID Substituent (R Group) Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-(4-Chloro-1H-indol-1-yl)ethyl ~453.88 (calculated) Combines indole and benzotriazinone motifs
14a Ethyl ~289.31 Simpler alkyl chain; lower steric hindrance
14n Phenyl ~349.37 Aromatic substituent enhances rigidity

This modification may improve target selectivity or pharmacokinetic properties .

Indole-Containing Derivatives

Indole derivatives are widely explored for bioactivity. For example:

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) : Exhibits anticancer activity via Bcl-2/Mcl-1 inhibition, with a molecular weight of 481.33 g/mol and melting point 192–194°C .
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) : Features a sulfonamide group, yielding 43% with a molecular weight of 525.94 g/mol .

Unlike these analogs, the target compound replaces the acetamide linker with a butanamide chain and incorporates benzotriazinone instead of sulfonamide or trifluoromethyl groups. These differences likely alter solubility, metabolic stability, and target engagement .

Benzotriazinone-Containing Compounds

Benzotriazinone appears in diverse contexts:

  • Azinphos-ethyl (O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) : A pesticide with a phosphorodithioate ester group (MW 397.41 g/mol) .
  • N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (Y042-4323) : Features a thiadiazole substituent (MW 406.46 g/mol) .

The target compound diverges from pesticidal analogs by replacing phosphorodithioate esters with an indole-ethyl-butanamide structure, likely reducing toxicity and shifting applications toward pharmaceuticals. Compared to Y042-4323, the indole group may enhance interactions with biological targets (e.g., kinases or GPCRs) over the thiadiazole moiety .

Functional and Pharmacological Comparisons

Enzyme Inhibition Potential

Compounds like FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) inhibit phospholipase D (PLD) with IC₅₀ values in the nanomolar range . While FIPI uses a benzimidazolone-piperidine scaffold, the target compound’s benzotriazinone and indole groups may target different enzymes, such as kinases or proteases, due to its distinct hydrogen-bonding and steric profile .

Anticancer Activity

Indole derivatives (e.g., 10j–10m) demonstrate anticancer activity via apoptosis induction . The target compound’s benzotriazinone moiety could enhance DNA intercalation or topoisomerase inhibition, analogous to camptothecin derivatives, though experimental validation is needed .

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